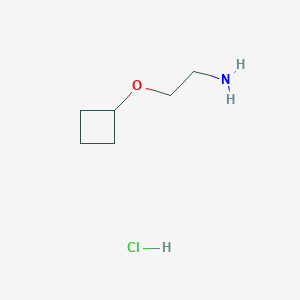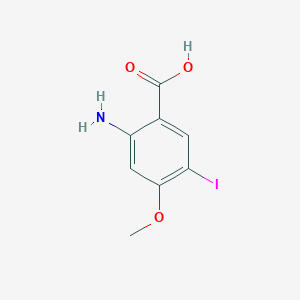![molecular formula C14H22Cl2N2 B1383157 2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride CAS No. 1956323-97-9](/img/structure/B1383157.png)
2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride
Descripción general
Descripción
2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride (also known as 2-BOC-OH) is a synthetic compound that has been used in a variety of scientific applications. It is a white crystalline powder with a melting point of 159-160 °C. It is soluble in water, methanol, and ethanol, and is insoluble in most organic solvents. 2-BOC-OH has been used for a wide range of purposes, including synthesis, scientific research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Asymmetric Catalytic Ethylation : Research by Wilken et al. (1997) explored the use of tetradental bis-β-amino alcohols, based on the octahydro-cyclopenta[b]pyrrole system, for asymmetric catalytic ethylation of benzaldehyde. These ligands, derived from industrial waste, showed high effectiveness even in low concentrations, achieving up to 100% enantioselectivities (Wilken et al., 1997).
Chemical Synthesis and Transformations
- Synthesis of Enantiopure Derivatives : Pedrosa et al. (2002) demonstrated a novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrrole derivatives. This was achieved through a stereospecific intramolecular [3 + 2] dipolar cycloaddition, leading to a single diastereoisomer (Pedrosa et al., 2002).
- Transformation in Experimental Antiulcer Drugs : Bell et al. (1977) reported transformations of cyclopenta[c]pyrrole-4-carbonitrile in experimental antiulcer drugs. They observed various chemical reactions leading to different compounds under specific conditions, showing the versatility of cyclopenta[c]pyrroles (Bell et al., 1977).
Pharmaceutical Applications
- Structural Analysis for Medicinal Importance : Ganapathy et al. (2015) conducted a structural analysis of a compound similar to 2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride, highlighting its potential in medicinal applications. The study focused on X-ray crystallography to understand its structural properties (Ganapathy et al., 2015).
Material Science
- Development of Advanced Materials : Trofimov et al. (2010) discussed the synthesis of pyrrolyl- and indolylbicyclooctadienes, emphasizing their potential as pharmaceutical candidates and precursors for advanced materials. This highlights the application of related compounds in the development of new materials (Trofimov et al., 2010).
Propiedades
IUPAC Name |
2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11;;/h1-5,12-14H,6-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZXRNKJANUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1383079.png)
![Benzyl n-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1383082.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383087.png)
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)
![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)

![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)
![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)
![8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate](/img/structure/B1383095.png)
![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)
![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)